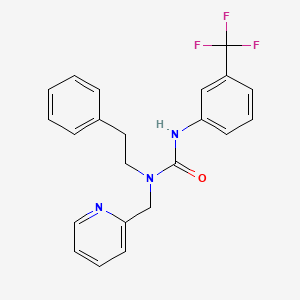
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound with potential applications in scientific research. This compound is commonly known as PTC-209 and belongs to the class of small molecule inhibitors that can target cancer stem cells.
Wirkmechanismus
PTC-209 works by inhibiting the activity of BMI-1, a protein that is overexpressed in cancer stem cells. BMI-1 is involved in the regulation of stem cell self-renewal and differentiation, and its overexpression has been linked to tumor initiation and progression. PTC-209 binds to BMI-1 and prevents its interaction with other proteins, leading to the inhibition of BMI-1 activity and subsequent elimination of cancer stem cells.
Biochemical and Physiological Effects:
PTC-209 has been shown to have selective toxicity towards cancer stem cells, with little to no effect on normal stem cells or differentiated cells. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer stem cells, leading to a reduction in tumor size and metastasis. PTC-209 has also been shown to sensitize cancer stem cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PTC-209 is its selectivity towards cancer stem cells, which makes it a promising candidate for cancer therapy. This compound has also been shown to have low toxicity towards normal cells, which is important for minimizing side effects. However, PTC-209 has some limitations in lab experiments, including its low solubility in water and its instability in solution. These limitations can make it difficult to administer PTC-209 in animal models and clinical trials.
Zukünftige Richtungen
There are several future directions for PTC-209 research, including the development of more stable and soluble formulations, the optimization of dosing regimens, and the evaluation of its efficacy in combination with other cancer therapies. Other potential future directions include the identification of biomarkers that can predict response to PTC-209 and the exploration of its potential applications in other diseases, such as neurodegenerative disorders. Overall, PTC-209 has the potential to be a valuable tool in cancer stem cell research and cancer therapy.
Synthesemethoden
PTC-209 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 2-bromopyridine with benzylamine to form 2-(benzylamino)pyridine. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde to form 1-(2-(benzylamino)pyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one. The final step involves the reaction of this intermediate with urea to form PTC-209.
Wissenschaftliche Forschungsanwendungen
PTC-209 has potential applications in scientific research, particularly in the field of cancer stem cell research. Cancer stem cells are a subpopulation of cells within tumors that have the ability to self-renew and differentiate into various cell types. These cells are thought to be responsible for tumor initiation, maintenance, and resistance to therapy. PTC-209 has been shown to selectively target and eliminate cancer stem cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O/c23-22(24,25)18-9-6-11-19(15-18)27-21(29)28(16-20-10-4-5-13-26-20)14-12-17-7-2-1-3-8-17/h1-11,13,15H,12,14,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARPDFTXKZZJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2836288.png)
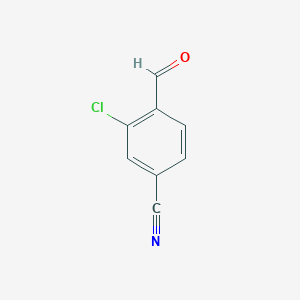
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2836291.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine](/img/structure/B2836294.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)



![N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2836302.png)
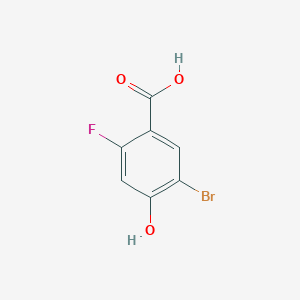
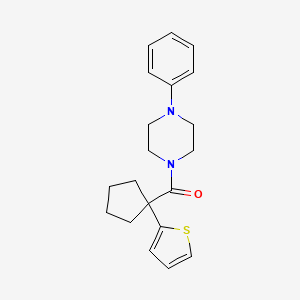
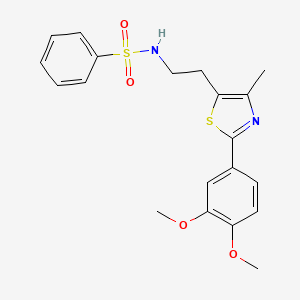
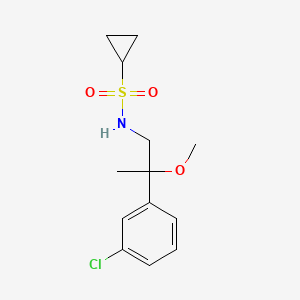
![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2836310.png)